Cas no 1026788-49-7 (2-chloro-5-(chloromethyl)furan)

2-Chloro-5-(chloromethyl)furan is a halogenated furan derivative characterized by its reactive chloro and chloromethyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical precursors. Its bifunctional reactivity allows for selective modifications at either the 2-position chloro group or the 5-position chloromethyl group, enabling diverse derivatization pathways. The furan core contributes to its utility in agrochemical and fine chemical applications, while its stability under controlled conditions ensures consistent handling. Suitable for nucleophilic substitutions and cross-coupling reactions, it offers synthetic flexibility for advanced molecular design. Proper storage under inert conditions is recommended to maintain purity.
2-chloro-5-(chloromethyl)furan structure
1026788-49-7 structure
商品名:2-chloro-5-(chloromethyl)furan
CAS番号:1026788-49-7
MF:C5H4Cl2O
メガワット:150.990659713745
MDL:MFCD19234012
CID:2153288
PubChem ID:21698162

2-chloro-5-(chloromethyl)furan 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-chloromethylfuran
    • Furan, 2-chloro-5-(chloromethyl)-
    • 2-chloro-5-(chloromethyl)furan
    • MDL: MFCD19234012
    • インチ: 1S/C5H4Cl2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
    • InChIKey: ZHUYLTMULPBDEK-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC=C(O1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 76.8
  • トポロジー分子極性表面積: 13.1

2-chloro-5-(chloromethyl)furan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1986295-2.5g
2-chloro-5-(chloromethyl)furan
1026788-49-7
2.5g
$1089.0 2023-09-16
Enamine
EN300-1986295-0.5g
2-chloro-5-(chloromethyl)furan
1026788-49-7
0.5g
$535.0 2023-09-16
Enamine
EN300-1986295-5.0g
2-chloro-5-(chloromethyl)furan
1026788-49-7
5g
$3147.0 2023-05-31
Enamine
EN300-1986295-10.0g
2-chloro-5-(chloromethyl)furan
1026788-49-7
10g
$4667.0 2023-05-31
Enamine
EN300-1986295-5g
2-chloro-5-(chloromethyl)furan
1026788-49-7
5g
$1614.0 2023-09-16
Enamine
EN300-1986295-0.25g
2-chloro-5-(chloromethyl)furan
1026788-49-7
0.25g
$513.0 2023-09-16
Enamine
EN300-1986295-0.05g
2-chloro-5-(chloromethyl)furan
1026788-49-7
0.05g
$468.0 2023-09-16
Enamine
EN300-1986295-1.0g
2-chloro-5-(chloromethyl)furan
1026788-49-7
1g
$1086.0 2023-05-31
Enamine
EN300-1986295-0.1g
2-chloro-5-(chloromethyl)furan
1026788-49-7
0.1g
$490.0 2023-09-16
Enamine
EN300-1986295-10g
2-chloro-5-(chloromethyl)furan
1026788-49-7
10g
$2393.0 2023-09-16

2-chloro-5-(chloromethyl)furan 関連文献

2-chloro-5-(chloromethyl)furanに関する追加情報

Introduction to 2-chloro-5-(chloromethyl)furan (CAS No. 1026788-49-7)

2-chloro-5-(chloromethyl)furan, identified by the Chemical Abstracts Service Number (CAS No.) 1026788-49-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound features a furan core substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position, making it a versatile intermediate for various chemical transformations. The unique structural attributes of this molecule have garnered attention in recent years due to its potential applications in medicinal chemistry and material science.

The furan ring, a five-membered aromatic structure containing two oxygen atoms, is renowned for its reactivity and utility in synthesizing bioactive molecules. The presence of both chlorine and chloromethyl substituents enhances the electrophilic nature of the compound, facilitating nucleophilic additions and condensation reactions. These characteristics make 2-chloro-5-(chloromethyl)furan a valuable building block for constructing more complex scaffolds, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives. The chloromethyl group, in particular, serves as a key functional handle for further derivatization, enabling the attachment of various pharmacophores. This has led to several studies investigating its role in drug discovery pipelines. For instance, researchers have utilized 2-chloro-5-(chloromethyl)furan as a precursor in synthesizing kinase inhibitors, which are critical targets in oncology research. The ability to modify both the furan ring and the chloromethyl moiety allows for fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability.

One notable area of research involves the use of 2-chloro-5-(chloromethyl)furan in the synthesis of antiviral compounds. The structural motif of furan is frequently encountered in natural products with demonstrated biological activity against viral pathogens. By leveraging the reactivity of the chlorine and chloromethyl groups, chemists have been able to develop novel analogs with enhanced antiviral efficacy. These efforts have been complemented by computational studies that predict favorable interactions between modified furan derivatives and viral enzymes, providing insights into rational drug design.

The industrial significance of 2-chloro-5-(chloromethyl)furan extends beyond pharmaceutical applications. In material science, this compound has been explored as a precursor for polymers and specialty chemicals. The incorporation of furan-based units into polymer backbones can impart unique properties such as thermal stability and biodegradability. Additionally, the electrophilic nature of the chlorine and chloromethyl groups allows for controlled polymerization reactions, enabling the synthesis of tailored materials with specific functionalities.

From a synthetic chemistry perspective, 2-chloro-5-(chloromethyl)furan exemplifies the importance of heterocyclic compounds as versatile intermediates. The compound’s reactivity profile supports diverse synthetic strategies, including cross-coupling reactions, nucleophilic substitutions, and cyclizations. These transformations are pivotal in constructing complex molecular architectures essential for drug development and fine chemical manufacturing. Recent advances in catalytic systems have further enhanced the efficiency of these reactions, making processes involving 2-chloro-5-(chloromethyl)furan more scalable and cost-effective.

The safety and handling of 2-chloro-5-(chloromethyl)furan are critical considerations in industrial and laboratory settings. While not classified as hazardous under standard conditions, proper protocols must be followed to ensure safe usage. Storage should be conducted in inert atmospheres to prevent degradation, while handling should involve personal protective equipment (PPE) to minimize exposure risks. As with any chemical intermediate, thorough understanding of its reactivity is essential to optimize synthetic routes while maintaining safety standards.

In conclusion,2-chloro-5-(chloromethyl)furan (CAS No. 1026788-49-7) represents a compelling example of how structural diversity can drive innovation across multiple scientific disciplines. Its utility in pharmaceutical synthesis, material science applications, and industrial processes underscores its importance as a chemical building block. Continued research into this compound will likely uncover further opportunities for its application in addressing global challenges in medicine and technology.

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